CID 16219416

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

CID 16219416, also known as 3,5,6-Trichloropyridine-2-carbonitrile, is a chemical compound with the molecular formula and a molecular weight of 207.4 g/mol. This compound is characterized by its three chlorine atoms attached to a pyridine ring, along with a cyano group. It is primarily utilized in various research and industrial applications due to its unique chemical properties, particularly in the synthesis of other chemical compounds.

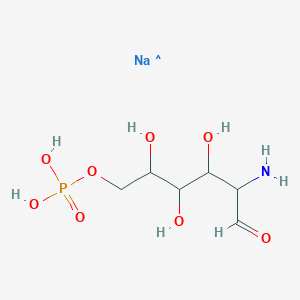

GlcN-6-P Na plays a role in the biosynthesis of glycosaminoglycans. It enters the hexosamine biosynthetic pathway, where it undergoes further modifications to become UDP-N-acetylglucosamine, a precursor for glycosaminoglycan synthesis []. Additionally, GlcN-6-P Na can be involved in regulating cellular processes like gene expression and protein translation through its interaction with specific signaling pathways []. However, the precise mechanisms require further scientific exploration.

Precursor in the Hexosamine Biosynthesis Pathway

GlcN-6-P is a natural form of glucosamine and plays a crucial role in the hexosamine biosynthesis pathway []. This pathway produces UDP-N-acetylglucosamine (UDP-GlcNAc), a vital building block for glycosylation, a process where sugar molecules are attached to proteins and lipids []. Research explores how GlcN-6-P availability influences cellular processes regulated by glycosylation, such as cell signaling, proliferation, and differentiation [].

Substrate for Enzyme Studies

GlcN-6-P acts as a substrate for various enzymes involved in carbohydrate metabolism. Studying how enzymes interact with GlcN-6-P helps researchers understand the regulation and function of these enzymes within cellular processes []. For instance, research has used GlcN-6-P to study the activity of enzymes like N-acetylglucosamine-phosphate transferase (GlcNAc-PT), which plays a role in bacterial cell wall synthesis [].

- Substitution Reactions: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.

- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

- Palladium-Catalyzed Reactions: It is commonly involved in ligand-free Suzuki reactions with arylboronic acids when catalyzed by palladium acetate, resulting in the formation of arylpyridines.

Major Products Formed

One significant product formed from this compound is 3,5-dichloro-2-aryl pyridine, synthesized via palladium-catalyzed reactions.

3,5,6-Trichloropyridine-2-carbonitrile exhibits notable biological activity:

- Cellular Toxicity: At certain concentrations, it can induce cell death and affect various cellular processes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification.

- Metabolic Pathways: The compound interacts with enzymes such as flavin adenine dinucleotide-dependent monooxygenase, leading to its degradation and the formation of intermediate metabolites like 3,6-dihydroxypyridine-2,5-dione.

The synthesis of 3,5,6-Trichloropyridine-2-carbonitrile typically involves:

- Chlorination: The introduction of chlorine atoms into the pyridine ring through electrophilic aromatic substitution.

- Cyanation: The addition of a cyano group to the 2-position of the chlorinated pyridine ring.

These steps can be performed using various reagents and conditions tailored to achieve the desired product purity and yield.

This compound finds applications in several fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents.

- Agriculture: It may also have potential uses in agrochemicals due to its biological activity against pests or pathogens.

- Research: In scientific studies, it serves as a model compound for investigating reaction mechanisms and biological interactions.

Studies have shown that 3,5,6-Trichloropyridine-2-carbonitrile interacts with specific biomolecules. Its binding affinity to enzymes involved in metabolic pathways highlights its potential impact on drug metabolism and cellular functions. Understanding these interactions is crucial for evaluating its safety and efficacy in various applications.

Similar Compounds

Several compounds share structural similarities with 3,5,6-Trichloropyridine-2-carbonitrile. These include:

- 2-Chloropyridine: A simpler chlorinated pyridine that lacks additional functional groups.

- 3-Chloro-2-pyridinol: A derivative that retains some biological activity but differs in reactivity due to the hydroxyl group.

- 4-Chloro-3-nitropyridine: Another chlorinated derivative that features a nitro group instead of a cyano group.

These compounds are compared based on their reactivity profiles and biological activities, showcasing the unique properties of 3,5,6-Trichloropyridine-2-carbonitrile due to its specific substituents.